2-(2-Ethylanilino)-2-oxoethyl 2-furoate
Description
2-(2-Ethylanilino)-2-oxoethyl 2-furoate is a synthetic ester derivative characterized by a 2-ethyl-substituted anilino group linked to a ketone-oxygenated ethyl chain, which is further esterified with 2-furoic acid.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-2-11-6-3-4-7-12(11)16-14(17)10-20-15(18)13-8-5-9-19-13/h3-9H,2,10H2,1H3,(H,16,17) |
InChI Key |
YSCGRGRKXSJJCH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Ethylanilino)-2-oxoethyl 2-furoate with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological implications.
Substituent Effects on the Anilino Ring
- [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate (CAS: 848228-05-7) Structure: Features a 3-chloro-4-fluoroanilino group and a 5-methylfuran ester. Molecular Weight: 311.69 g/mol. The 5-methylfuran may increase lipophilicity, affecting membrane permeability .
- Ethyl 2-(5-fluoro-2-methylanilino)-2-oxoacetate (CAS: 143151-00-2) Structure: Substituted with 5-fluoro-2-methylanilino and an ethyl acetate ester. Analytical Methods: Characterized via HPLC, GC-MS, and NMR, underscoring its stability under standard pharmaceutical analysis conditions . Key Difference: The acetate ester (vs. furoate) may confer faster metabolic hydrolysis, reducing half-life compared to the target compound’s furan-based ester.
Ester Group Variations
- Adamantyl-based 2-oxoethyl benzoates (e.g., 2a–q, 2r) Structure: Adamantyl bromomethyl ketone-derived esters with benzoate or pyridinecarboxylate groups. Applications: Adamantyl’s rigidity and hydrophobicity enhance CNS penetration and antiviral activity, a contrast to the target compound’s simpler ethylanilino-furoate system. These are commercially used in neurological and diabetes therapies .
- [2-(2-Chloroanilino)-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate Structure: Includes a 2-chloroanilino group and a 4-acetylphenyl-modified furan ester. Molecular Weight: 397.81 g/mol.
Molecular Weight and Bioavailability Trends
- Observations : Higher molecular weights (e.g., 311–397 g/mol) correlate with bulkier substituents (e.g., acetylphenyl, adamantyl), which may reduce oral bioavailability but improve target engagement. The target compound’s lower weight (~273 g/mol) suggests favorable pharmacokinetics if steric hindrance is minimized.
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